3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant
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Overview
Description
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant is a derivative of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist. The compound has a molecular formula of C29H25F7N4O3 and a molecular weight of 610.52 g/mol . It is characterized by the presence of fluorinated biphenyl groups and a triazolone ring structure.
Preparation Methods
The synthesis of 3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant involves multiple steps, starting from commercially available precursors. The key synthetic route includes the formation of oxazole rings, which are crucial intermediates . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated biphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated products.
Scientific Research Applications
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological macromolecules, particularly its binding affinity to NK-1 receptors.
Medicine: As a derivative of Aprepitant, it is investigated for its potential therapeutic effects in treating conditions like chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant involves its binding to NK-1 receptors, which are involved in the regulation of nausea and vomiting. By antagonizing these receptors, the compound can inhibit the action of substance P, a neuropeptide associated with emesis. This interaction disrupts the signaling pathways that lead to nausea and vomiting, providing therapeutic benefits in clinical settings.
Comparison with Similar Compounds
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant is unique due to its specific fluorinated biphenyl structure and its high selectivity for NK-1 receptors. Similar compounds include:
Aprepitant: The parent compound, which also targets NK-1 receptors but has a different chemical structure.
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Rolapitant: Another NK-1 receptor antagonist with a different chemical structure and longer half-life.
These compounds share similar therapeutic applications but differ in their pharmacokinetic properties and chemical structures.
Properties
Molecular Formula |
C29H25F7N4O3 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2-fluoro-4-phenylphenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(19-11-20(28(31,32)33)14-21(12-19)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)22-8-7-18(13-23(22)30)17-5-3-2-4-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41)/t16-,25+,26-/m1/s1 |
InChI Key |
CECJEEHSZLERNK-RENKICTCSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=C(C=C(C=C4)C5=CC=CC=C5)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=C(C=C(C=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
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